![molecular formula C8H7ClN2O B098737 2-Chloro-5-methoxybenzimidazole CAS No. 15965-54-5](/img/structure/B98737.png)
2-Chloro-5-methoxybenzimidazole
Overview
Description
2-Chloro-5-methoxybenzimidazole is a chemical compound with the molecular formula C8H7ClN2O . It has a molecular weight of 182.61 g/mol . The IUPAC name for this compound is 2-chloro-6-methoxy-1H-benzimidazole .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methoxybenzimidazole consists of a benzimidazole core with a chlorine atom substituted at the 2nd position and a methoxy group at the 5th position . The InChIKey for this compound is FMDGYQOERIOABX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-5-methoxybenzimidazole has a molecular weight of 182.61 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 182.0246905 g/mol . The topological polar surface area is 37.9 Ų .Scientific Research Applications
Organic Compound Synthesis
“2-Chloro-5-methoxybenzimidazole” is an organic compound that is used in the synthesis of various other compounds .
Corrosion Inhibitor
Benzimidazole compounds, such as “2-Chloro-5-methoxybenzimidazole”, have been highlighted in recent research for their role as corrosion inhibitors . They are effective in protecting metals from corrosion in extremely aggressive, corrosive acidic media .
Electrochemical Studies
Benzimidazole compounds are also used in electrochemical studies . These studies help in understanding the structure of the compounds, the experimental conditions, and the proposed mechanisms .
Quantum Theoretical Studies
Quantum theoretical studies use benzimidazole compounds to predict the structure of compounds with inhibition properties . This helps in the development of new compounds with desired properties.
Synthesis of Complex Compounds
“2-Chloro-5-methoxybenzimidazole” can be used in the synthesis of complex compounds . For example, it has been used in the synthesis of tris [μ-1,2-bis (diphenylphosphino)ethane]-1:2κ 2P: P′ ;1:3κ 2P: P′ ;2:3κ 2P: P′ -di-μ-bromido-1:2κ 4 Br:Br-bromido-3κBr-tricopper (I) acetone hemisolvate .
Crystal Growth and Structure
Benzimidazole compounds are used in the study of crystal growth and structure . These studies help in understanding the properties of the crystals and how they can be manipulated for various applications.
Mechanism of Action
Target of Action
2-Chloro-5-methoxybenzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse anticancer activities The anticancer activity of benzimidazoles is influenced by the substitution pattern around the nucleus, with the linker group and substitutions at N-1, C-2, C-5, and C-6 positions contributing significantly .
Mode of Action
Benzimidazoles, in general, are known to interact with eukaryotic cytoskeletal protein, tubulin . This interaction can lead to changes in cell division and growth, particularly in cancer cells .
Biochemical Pathways
Given its structural similarity to other benzimidazoles, it may influence pathways related to cell division and growth, particularly in cancer cells .
Pharmacokinetics
The molecular weight of 18261 suggests that it may have suitable properties for bioavailability.
Result of Action
Given its structural similarity to other benzimidazoles, it may have potential anticancer effects .
Safety and Hazards
The safety data sheet for 2-Chloro-5-methoxybenzimidazole suggests that it should be handled with care. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for 2-Chloro-5-methoxybenzimidazole are not available, benzimidazole and its derivatives are recognized as potent scaffolds in the pharmaceutical industry. Diverse synthetic pathways have been developed to prepare its functionalized derivatives . The future of benzimidazoles will involve developments in multivariable MOFs, where the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .
properties
IUPAC Name |
2-chloro-6-methoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGYQOERIOABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333915 | |
Record name | 2-Chloro-5-methoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxybenzimidazole | |
CAS RN |
15965-54-5 | |
Record name | 2-Chloro-5-methoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.